molecular formula C9H8ClNO B101958 4-Chlorocinnamamide CAS No. 18166-64-8

4-Chlorocinnamamide

Cat. No.: B101958
CAS No.: 18166-64-8
M. Wt: 181.62 g/mol
InChI Key: PWXPFYVNYKVJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorocinnamamide, also known as (2E)-3-(4-chlorophenyl)prop-2-enamide, is an organic compound with the molecular formula C9H8ClNO. It is a derivative of cinnamic acid, where the amide group is substituted with a chlorine atom at the para position of the phenyl ring. This compound is known for its crystalline form and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocinnamamide can be synthesized through the reaction of 4-chlorocinnamic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorocinnamamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorocinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPFYVNYKVJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337312
Record name 4-Chlorocinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18166-64-8
Record name 4-Chlorocinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorocinnamamide
Reactant of Route 2
Reactant of Route 2
4-Chlorocinnamamide
Reactant of Route 3
Reactant of Route 3
4-Chlorocinnamamide
Reactant of Route 4
4-Chlorocinnamamide
Reactant of Route 5
Reactant of Route 5
4-Chlorocinnamamide
Reactant of Route 6
Reactant of Route 6
4-Chlorocinnamamide
Customer
Q & A

Q1: How does 4-Chlorocinnamamide impact Transient Receptor Potential Vanilloid 1 (TRPV1)?

A: While the provided research doesn't directly assess the activity of this compound on TRPV1, it highlights the development of its derivatives as potent TRPV1 antagonists. Specifically, N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide (RLC-TV1004) and N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide (RLC-TV1006) demonstrated significantly higher antagonistic activity against TRPV1 compared to the parent compound SB366791 in a Ca2+ influx assay using cells expressing recombinant TRPV1. [] This suggests that modifications to the this compound structure, particularly the introduction of N-methylated amide groups and specific substituents, can significantly enhance its TRPV1 antagonistic properties. [] Further research is needed to fully elucidate the specific interactions between these derivatives and TRPV1.

Q2: What are the antifungal and phytotoxic properties of this compound?

A: Research indicates that this compound exhibits notable antifungal activity. [] This activity is influenced by the substituents on the benzene ring of the cinnamoyl group. Notably, the introduction of an isopropyl group or a chlorine atom at the 4-position of the benzene ring significantly enhances antifungal activity. [] In particular, N-Isopropyl-4-chlorocinnamamide exhibited the strongest antifungal activity among all tested compounds, inhibiting the growth of Corticium rolfsii by 66% at a concentration of 10 ppm. [] The study also revealed that most tested compounds, including this compound derivatives, displayed higher inhibitory activity against radicle elongation compared to hypocotyl elongation, suggesting potential phytotoxic effects. []

Q3: Can this compound undergo photodimerization in its crystalline form?

A: Yes, this compound can undergo crystal-to-crystal photodimerization. [] The crystal structure of this compound reveals a specific arrangement where the shortest intermolecular distance between the C=C double bonds is 3.632 Å. [] This close proximity, facilitated by the intermolecular N-H...O hydrogen bond network, allows for photodimerization upon exposure to UV light. [] The photodimerization process occurs with retention of the single-crystal form, and the population of the dimer in the crystal can be controlled by the duration of UV irradiation. [] This property highlights the potential for using this compound in applications involving light-induced solid-state reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.